N-Boc-dolaproine chemical structure and properties
N-Boc-dolaproine chemical structure and properties
An In-Depth Technical Guide to N-Boc-Dolaproine
Introduction
N-Boc-dolaproine, a protected amino acid derivative, serves as a crucial chiral building block in the field of medicinal chemistry and drug development. Its primary significance lies in its role as a key structural component of Dolastatin 10, a potent antimitotic agent originally isolated from the marine sea hare Dolabella auricularia.[1][2][3] Dolastatin 10 and its synthetic analogs, known as auristatins, exhibit powerful cytotoxic activity against a range of cancer cell lines by inhibiting tubulin polymerization.[3][4] Consequently, N-Boc-dolaproine is an advanced intermediate of high value for the synthesis of antibody-drug conjugates (ADCs) and other targeted cancer therapeutics.[2][5] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance for researchers and drug development professionals.
Chemical Structure and Identification
N-Boc-dolaproine is formally named (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid.[6] The "Boc" group (tert-butoxycarbonyl) serves as a protecting group for the amine on the pyrrolidine ring, which is essential for controlled peptide synthesis.
Table 1: Chemical Identifiers for N-Boc-Dolaproine
| Identifier | Value |
| IUPAC Name | (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid[6] |
| CAS Number | 120205-50-7[1][2][3][7] |
| Molecular Formula | C₁₄H₂₅NO₅[1][2][3][7] |
| Synonyms | (2R,3R)-BOC-dolaproine, Dolproline, N-Boc-dolaproline[2][7][8] |
| InChI Key | LNEHHTWYEBGHBY-OUAUKWLOSA-N[6] |
| SMILES | C--INVALID-LINK--OC(C)(C)C)OC">C@HC(=O)O[6][7] |
Physicochemical and Computational Properties
N-Boc-dolaproine is typically supplied as a colorless to light yellow oil or solid.[2][3] Its physicochemical properties, largely predicted from computational models, are summarized below.
Table 2: Physicochemical Properties of N-Boc-Dolaproine
| Property | Value | Source |
| Molecular Weight | 287.35 g/mol | [2][6] |
| Appearance | Colorless to light yellow oil or solid | [2][3] |
| Boiling Point | 397.8 ± 17.0 °C (Predicted) | [2][8][9] |
| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [2][8][9] |
| pKa | 4.27 ± 0.11 (Predicted) | [2][8] |
| Purity | Commercially available at ≥95% to >99% | [3][7] |
Table 3: Computational Data for N-Boc-Dolaproine
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 76.07 Ų | [7] |
| LogP | 1.36 - 2.12 | [4][7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bonds | 4 | [7] |
Biological Significance and Mechanism of Action
N-Boc-dolaproine is not biologically active in this form but is a critical precursor to the Dolastatin 10 family of molecules.[5] Dolastatin 10 exerts its potent anticancer effects by interfering with microtubule dynamics, a fundamental process for cell division (mitosis). It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3][4]
Caption: Mechanism of Dolastatin 10-induced apoptosis.
Experimental Protocols
Synthesis of N-Boc-Dolaproine via Reformatsky Reaction
A patented method describes the synthesis of N-Boc-dolaproine, which offers good yields and facilitates purification of intermediates.[5] The following protocol is an outline of this process.
Methodology:
-
Activation: Zinc powder is added to an organic solvent in a reaction vessel. The atmosphere is purged to reduce oxygen content (≤1.0%). Trimethylchlorosilane is added, and the mixture is heated to 50-55°C and stirred for 1-2 hours to activate the zinc.[5]
-
Reformatsky Reaction: The system is cooled to 25-35°C. A solution of N-Boc-L-prolinal in tetrahydrofuran is added dropwise to the activated zinc mixture and stirred for 15-30 minutes. This is followed by the addition of a reactant like an α-halo ester (e.g., ethyl 2-bromopropionate).[5]
-
Methylation: After the initial reaction, the resulting intermediate undergoes methylation.[5]
-
Hydrolysis: The final step involves a hydrolysis reaction to convert the ester intermediate into the carboxylic acid, yielding the final N-Boc-dolaproine product.[5]
Caption: Workflow for the synthesis of N-Boc-dolaproine.
Preparation of a Solution for In Vivo Studies
For preclinical research, N-Boc-dolaproine or its derivatives may need to be formulated for administration. A general protocol for solubilizing similar compounds is provided by suppliers.
Methodology:
-
Prepare a stock solution of the compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL. This protocol yields a clear solution of at least 2.5 mg/mL.[3]
Spectral Data
Characterization of N-Boc-dolaproine is confirmed using various spectroscopic methods. While raw spectra are proprietary to suppliers, analytical data including ¹H NMR, ¹³C NMR, and Mass Spectrometry are typically provided with purchased products to confirm structural integrity and purity.[1][10][11]
Safety, Handling, and Storage
N-Boc-dolaproine should be handled with care in a laboratory setting, using appropriate personal protective equipment.
Table 4: GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: For long-term stability, N-Boc-dolaproine should be stored under an inert atmosphere. Recommended storage temperatures are between 2-8°C for short-term and -20°C or -80°C for long-term storage.[1][2][3][8] It is typically shipped at ambient temperature.[1][7]
References
- 1. N-Boc-dolaproine, 120205-50-7 | BroadPharm [broadpharm.com]
- 2. N-Boc-(2R,3R,4S)-dolaproine CAS-No-120205-50-7 - Career Henan Chemical Co. [coreychem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (2R,3R)-BOC-dolaproine | CAS#:120205-50-7 | Chemsrc [chemsrc.com]
- 5. CN111393346A - Synthesis of N-Boc-Dolaproine and Boc-Dap DCHA - Google Patents [patents.google.com]
- 6. N-Boc-dolaproine | C14H25NO5 | CID 14753398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. chembk.com [chembk.com]
- 9. N-Boc-(2R,3R,4S)-dolaproine CAS#: 120205-50-7 [m.chemicalbook.com]
- 10. N-Boc-(2R,3R,4S)-dolaproine(120205-50-7) 1H NMR [m.chemicalbook.com]
- 11. N-Boc-(2R,3R,4S)-dolaproine | 120205-50-7 [chemicalbook.com]
